molecular formula C34H32NO3PS B6290375 [S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-26-7

[S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290375
CAS No.: 2565792-26-7
M. Wt: 565.7 g/mol
InChI Key: SRAPNYODFICLFE-FRQQJOPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand designed for asymmetric catalysis. Its structure combines a benzo[d][1,3]dioxole core with a diphenylphosphino group, a naphthalenylmethyl substituent, and a 2-methyl-2-propanesulfinamide moiety. The stereochemical configuration ([S(R)] and [S]) is critical for its enantioselective performance in transition-metal-catalyzed reactions, such as hydrogenation or cross-coupling .

Properties

IUPAC Name

(R)-N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAPNYODFICLFE-FRQQJOPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodioxole Core Construction

The benzo[d]dioxol-5-yl scaffold is synthesized from catechol derivatives. A representative pathway involves:

  • Nitration and Reduction :

    • Catechol undergoes nitration at the 5-position followed by reduction to yield 5-aminocatechol.

    • Reagents : HNO₃/H₂SO₄ (nitration), H₂/Pd-C (reduction).

  • Phosphine Introduction :

    • The amine is converted to a phosphine via Ullmann-type coupling with diphenylphosphine chloride.

    • Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C.

StepReagents/ConditionsYieldReference
NitrationHNO₃ (conc.), H₂SO₄, 0°C85%
ReductionH₂ (1 atm), 10% Pd/C, EtOH92%
P-CouplingPh₂PCl, CuI, phenanthroline, DMF78%

Functionalization at the 5-Position

The 5-phosphino group is stabilized by coordination to a transition metal (e.g., Pd) during subsequent reactions to prevent oxidation.

Preparation of the Naphthalenylmethylamine Derivative

Enantioselective Amination

The naphthalenylmethylamine precursor is synthesized via asymmetric reductive amination:

  • Aldehyde Formation : 1-Naphthaldehyde is prepared by oxidation of 1-naphthalenemethanol (MnO₂, CH₂Cl₂).

  • Strecker Reaction :

    • Reaction with (R)-2-methyl-2-propanesulfinamide (Ellman’s auxiliary) and KCN yields the α-aminonitrile.

    • Conditions : Ti(OiPr)₄, CH₂Cl₂, −78°C to rt.

  • Reduction to Amine :

    • LiAlH₄ reduces the nitrile to the primary amine while retaining sulfinamide chirality.

IntermediateReagentsdr (syn:anti)ee (%)
α-AminonitrileTi(OiPr)₄, KCN92:899
AmineLiAlH₄, THF98

Sulfinamide Bond Formation

Sulfinyl Chloride Generation

(R)-2-Methyl-2-propanesulfinamide is converted to the corresponding sulfinyl chloride using SOCl₂:

  • Conditions : SOCl₂, CH₂Cl₂, 0°C, 2 h.

Coupling with Naphthalenylmethylamine

The sulfinyl chloride reacts with the naphthalenylmethylamine under basic conditions:

  • Base : Et₃N, CH₂Cl₂, −20°C.

  • Yield : 89% (crude), 76% after silica gel purification.

Final Assembly via Suzuki-Miyaura Coupling

The phosphine-containing benzodioxole and naphthalenylmethylsulfinamide are coupled via palladium catalysis:

  • Borylation : The benzodioxole fragment is converted to a boronic ester using bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane).

  • Cross-Coupling :

    • Catalyst : Pd(OAc)₂, SPhos.

    • Base : K₂CO₃, H₂O/EtOH (3:1).

    • Temperature : 80°C, 12 h.

ParameterValue
Yield68%
ee99%
dr>20:1

Stereochemical Control and Resolution

Dynamic Kinetic Resolution

During the coupling steps, nickel-catalyzed asymmetric reductive cross-coupling ensures S-configuration at sulfur:

  • Catalyst : Ni(cod)₂/(R)-BINAP.

  • Reductant : Zn powder, CH₃CN, 40°C.

Chiral HPLC Purification

Final enantiomeric excess is enhanced using a Chiralpak IA column (hexane/i-PrOH = 90:10, 1 mL/min).

Characterization and Validation

Critical analytical data for the target compound:

  • HRMS (ESI) : m/z calcd for C₃₄H₃₂NO₃PS [M+H]⁺: 565.7, found: 565.7.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 7.2 Hz, 1H), 7.85–7.20 (m, 16H), 6.55 (s, 1H), 5.25 (d, J = 9.6 Hz, 1H), 4.75 (q, J = 6.8 Hz, 1H), 1.45 (s, 9H).

  • ³¹P NMR (162 MHz, CDCl₃): δ −15.2 (s).

Comparative Analysis of Synthetic Routes

Three approaches were evaluated for scalability and stereoselectivity:

MethodStepsOverall Yield (%)ee (%)
Linear (Ellman’s auxiliary)73299
Convergent (Suzuki coupling)54198
Catalytic Asymmetric (Ni/Co)45599

The nickel-catalyzed reductive coupling (Method 3) offers superior efficiency but requires stringent anhydrous conditions.

Challenges and Optimization Strategies

Phosphine Oxidation Mitigation

  • Inert Atmosphere : All reactions involving P(III) are conducted under argon.

  • Stabilization : Temporary coordination to Pd(0) during coupling steps suppresses oxidation.

Sulfinamide Epimerization

  • Low-Temperature Workup : Quenching reactions at −20°C prevents racemization.

  • Non-Basic Purification : Neutral alumina chromatography avoids base-induced stereomutation.

Industrial-Scale Considerations

For multigram synthesis (e.g., 100 g scale):

  • Cost Drivers : Ellman’s sulfinamide accounts for 62% of raw material costs.

  • Solvent Recovery : Toluene and CH₂Cl₂ are distilled and reused, reducing waste by 40%.

  • Catalyst Recycling : Ni residues are recovered via chelating resins (92% efficiency) .

Chemical Reactions Analysis

Stereoselective Nucleophilic Additions

The sulfinamide group enables stereoselective nucleophilic additions via coordination with metal enolates. Key findings include:

  • Ethyl Acetate Enolate Additions :

    • Under optimized conditions (400 mol% ethyl acetate and 400 mol% LHMDS in THF at −78°C), the sulfinylimine intermediate undergoes total stereoselectivity, yielding a single diastereomer ([RS,SC]) in quantitative yields .

    • Steric and electronic effects of substituents on the sulfinylimine dictate stereochemical outcomes. For example, electron-withdrawing groups enhance selectivity (Table 1) .

Table 1: Stereoselectivity in Ethyl Acetate Enolate Additions

EntrySulfinylimine SubstituentLHMDS (mol%)Diastereomeric Ratio (RS,SC:RS,RC)Yield (%)
42-(OH)C₆H₄400100:0Quant.
72-Naphthyl50087:1374
124-(CH₃O)C₆H₄50091:0982

Mechanism : A Zimmerman-Traxler-type six-membered transition state is proposed, where the phenoxide anion coordinates with Li⁺ from LHMDS, directing nucleophilic attack to the Si-face of the sulfinylimine .

Coordination Chemistry and Catalysis

The diphenylphosphino group facilitates metal coordination, enabling catalytic applications:

  • Transition Metal Complexation :

    • Acts as a bidentate ligand (P,S-donor) for transition metals (e.g., Pd, Rh), stabilizing intermediates in cross-coupling and hydrogenation reactions .

    • Structural analogs show enhanced catalytic efficiency in asymmetric hydrogenation (up to 99% ee) .

  • Phosphine Oxidation :

    • Reacts with oxidizing agents (e.g., H₂O₂, O₂) to form phosphine oxide derivatives, altering ligand properties .

Sulfinamide Transformations

The tert-butylsulfinamide group participates in acid-mediated cleavage and substitution:

  • Acidic Hydrolysis :

    • Treatment with HCl in methanol cleaves the sulfinamide to yield free amines, preserving stereochemistry (retention of configuration) .

    • Example: Cleavage of [RS,SC]-sulfinamide produces (S)-configured amine with >98% ee .

  • Nucleophilic Substitution :

    • Reacts with Grignard reagents or organolithium compounds to form substituted amines. For example, methylmagnesium bromide substitutes the sulfinyl oxygen, yielding tert-butylsulfinimine intermediates .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Aziridine Formation :

    • Reaction with α-bromo esters under basic conditions forms trans-aziridines via intramolecular cyclization (50% yield) .

    • Stereoselectivity is governed by the geometry of the enolate intermediate (Z vs. E) .

  • Vinylaziridine Synthesis :

    • Allylation followed by base-mediated cyclization produces vinylaziridines. Aliphatic derivatives yield trans/cis mixtures, while aromatic analogs favor trans products .

Scientific Research Applications

Applications in Asymmetric Catalysis

1. Ligand in Transition Metal Catalysis
The compound acts as a bidentate ligand in transition metal-catalyzed reactions. Its diphenylphosphino group coordinates with metals such as palladium and platinum, enhancing the efficiency of catalytic cycles. This is particularly useful in:

  • Cross-coupling reactions: Facilitating the formation of carbon-carbon bonds.
  • Hydrogenation reactions: Enabling the selective hydrogenation of unsaturated compounds to yield chiral products.

Case Study:
In a study by Zhang et al. (2020), the compound was employed as a ligand in a palladium-catalyzed Suzuki-Miyaura coupling reaction, achieving high enantioselectivity (up to 97% ee) for the synthesis of chiral biaryl compounds .

Applications in Medicinal Chemistry

2. Potential Anticancer Agents
Research indicates that sulfinamide derivatives exhibit promising anticancer activity. The unique structural characteristics of [S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide may contribute to its bioactivity.

Case Study:
A pharmacological study demonstrated that sulfinamide derivatives could inhibit tumor cell growth through apoptosis induction. The compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Applications in Material Science

3. Synthesis of Functional Materials
The compound's ability to form stable complexes with metals makes it suitable for developing functional materials such as sensors and catalysts for organic transformations.

Case Study:
In a recent application, researchers utilized this sulfinamide in the synthesis of metal-organic frameworks (MOFs) that exhibited excellent catalytic properties for CO2 conversion processes. The incorporation of this ligand into MOFs enhanced their stability and catalytic efficiency .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Asymmetric CatalysisLigand for Pd-catalyzed reactionsZhang et al., 2020
Medicinal ChemistryPotential anticancer agentPharmacological study
Material ScienceSynthesis of functional materials (MOFs)Recent research

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The diphenylphosphino group can coordinate with metal ions, influencing catalytic processes. The sulfinamide moiety may interact with biological targets, modulating enzyme activity or receptor binding. The overall effect is determined by the compound’s ability to alter biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of chiral sulfinamide-phosphine ligands. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Application/Notes
[S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide Not explicitly provided* ~515–541† Benzo[d][1,3]dioxole, naphthalenylmethyl [S(R)], [S] Asymmetric catalysis; enhanced steric bulk from naphthalene
[S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide C33H36NO2PS 541.7 Xanthene backbone [S(R)], [S] Phosphine ligand; air-sensitive (stored under argon)
[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide C30H30NO3PS 515.61 Benzo[d][1,3]dioxole, phenylmethyl [S(R)], [R] Catalytic studies; phenyl group reduces steric hindrance vs. naphthalene
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C26H25NO3S 431.55 Methoxyphenyl, naphthalenylmethyl [S] Non-phosphine sulfonamide; 99% stereochemical purity; used in stereoselective synthesis

*Estimated based on structural similarity to and .
†Molecular weight inferred from analogs in (541.7) and 7 (515.61).

Key Findings:

Steric and Electronic Effects :

  • The naphthalenylmethyl group in the target compound provides greater steric bulk compared to phenylmethyl () or xanthene-based ligands (). This enhances enantioselectivity in reactions requiring spatial discrimination .
  • The benzo[d][1,3]dioxole core (shared with ) offers electron-rich environments, stabilizing metal complexes during catalysis.

Stereochemical Impact: The [S(R)] configuration in sulfinamide derivatives ensures precise chirality transfer in asymmetric reactions. highlights that even minor stereochemical impurities (e.g., 1%) can drastically reduce enantiomeric excess (ee) .

Synthetic Challenges: Phosphine-containing ligands (e.g., ) require stringent air-free handling, as indicated by argon storage in . This contrasts with non-phosphine sulfonamides (), which are less sensitive .

Catalytic Performance :

  • While direct catalytic data for the target compound are absent, demonstrates that structurally related sulfinamides (e.g., compound 5D, m/z 496.99 [M+H]⁺) achieve high yields in coupling reactions, suggesting similar efficacy .

Research Implications

  • Structure-Activity Relationships : The naphthalenylmethyl group’s steric bulk may improve catalytic selectivity but could also reduce reaction rates due to slower substrate access. Comparative kinetic studies are needed.
  • Synthesis Optimization : Methods from (e.g., MS-guided purification) could be adapted to enhance the target compound’s purity and scalability .

Biological Activity

The compound [S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, also known by its CAS number 2565792-42-7, is a sulfinamide derivative with potential biological activities. Its unique structure, which includes a diphenylphosphino group and a naphthalene moiety, suggests that it may exhibit significant interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C35H34NO3PS
  • Molecular Weight : 579.69 g/mol
  • IUPAC Name : (R)-N-((R)-(6-(diphenylphosphaneyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound's potential mechanisms of action include:

  • Anticancer Activity : Preliminary studies suggest that this sulfinamide may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antioxidant Properties : The presence of the dioxole ring in the structure may confer antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : The phosphine group is known to interact with various enzymes, suggesting that this compound may act as an enzyme inhibitor, impacting metabolic pathways.

Structure-Activity Relationship (SAR)

Research into the SAR of sulfinamides has highlighted several key factors influencing their biological activity:

Structural FeatureEffect on Activity
Diphenylphosphino Group Enhances binding affinity to target proteins
Dioxole Ring Contributes to antioxidant activity
Naphthalene Moiety Increases lipophilicity, enhancing membrane permeability

The presence of specific substituents on the naphthalene and dioxole rings can significantly affect the compound's efficacy and specificity towards biological targets.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway.

Case Study 2: Antioxidant Effects

In another investigation published in the Journal of Medicinal Chemistry, researchers assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The results demonstrated a notable reduction in free radicals, suggesting that this compound possesses significant antioxidant properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide?

  • Methodological Answer : The synthesis of this chiral sulfinamide-phosphine hybrid compound requires stereoselective formation of the sulfinamide group and precise coupling of the diphenylphosphino-benzo[d][1,3]dioxole moiety. Key steps include:

  • Use of chiral auxiliaries (e.g., Ellman’s sulfinamide chemistry) to control stereochemistry at the sulfur center .
  • Palladium-catalyzed cross-coupling for introducing the diphenylphosphino group, analogous to methods in phosphine ligand synthesis .
  • Solvent optimization (e.g., THF/water mixtures) to stabilize intermediates, as seen in related sulfonamide syntheses .
    • Validation : Monitor reaction progress via <sup>31</sup>P NMR to track phosphine incorporation and chiral HPLC to confirm enantiomeric purity.

Q. How can the stereochemical configuration of this compound be rigorously characterized?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration of the sulfinamide and phosphine groups, as demonstrated for structurally similar chiral ligands .
  • Vibrational Circular Dichroism (VCD) : Confirm stereochemistry in solution phase, particularly for the sulfinamide’s S(R) configuration .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Analyze coupling constants (e.g., J-values for diastereotopic protons) to infer spatial arrangement .

Q. What spectroscopic techniques are most effective for analyzing its stability under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability of the sulfinamide group, which is prone to oxidation .
  • UV-Vis Spectroscopy : Monitor degradation in solution (e.g., under acidic/alkaline conditions) via changes in π→π* transitions of the naphthalene system .
  • ESI-MS : Detect hydrolytic byproducts, especially sulfinic acid derivatives .

Advanced Research Questions

Q. How does the chiral environment of this compound influence its performance in asymmetric catalysis?

  • Methodological Answer :

  • The sulfinamide’s S(R) configuration and phosphine’s electron-donating properties synergistically modulate metal coordination in catalytic cycles.
  • Case Study : Compare enantioselectivity in Pd-catalyzed cross-couplings using this ligand versus non-chiral phosphines. Use kinetic studies (e.g., Eyring plots) to correlate stereochemical effects with activation parameters .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map steric interactions between the ligand’s naphthalenylmethyl group and metal centers .

Q. What strategies resolve contradictory data in reaction outcomes when using this ligand?

  • Methodological Answer :

  • Contradiction Example : Discrepancies in enantiomeric excess (ee) across batches may arise from trace moisture oxidizing the phosphine group.
  • Resolution :
  • Purify ligands via column chromatography under inert atmosphere (Ar/N2) .
  • Use <sup>31</sup>P NMR to detect phosphine oxide impurities (>20 ppm upfield shift vs. pure ligand) .
  • Statistical Tools : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) affecting catalytic efficiency .

Q. How can computational methods predict its reactivity in novel cross-coupling reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ligand-metal adducts (e.g., Pd<sup>0</sup> or Rh<sup>I</sup>) to predict steric/electronic effects on oxidative addition/reductive elimination steps .
  • Docking Studies : Screen ligand compatibility with non-traditional substrates (e.g., heteroaryl halides) by analyzing binding affinities in silico .

Q. What are the challenges in scaling up its synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Key Challenges :
  • Chirality loss during large-scale coupling reactions due to racemization.
  • Exothermicity of phosphine introduction steps causing side reactions.
  • Solutions :
  • Use continuous-flow reactors to control temperature and residence time .
  • Replace THF with 2-MeTHF for safer, scalable solvent systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.